molecular formula C18H17I4NO4 B021394 Etiroxate CAS No. 17365-01-4

Etiroxate

Cat. No. B021394
CAS RN: 17365-01-4
M. Wt: 818.9 g/mol
InChI Key: LWZCMKGGFONJPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of homopolymers and block copolymers based on compounds similar to Etiroxate, such as 1,4,8-trioxa[4.6]spiro-9-undecanone, has been studied using aluminum isopropoxide as an initiator (Tian, Dubois, & Jerome, 1997).
  • Microwave-mediated synthesis methods have been explored for the creation of spiro-(indoline-isoxazolidines), which share structural similarities with Etiroxate (Raunak et al., 2005).

Molecular Structure Analysis

  • The molecular structure of compounds related to Etiroxate, such as cis and trans 1,2-bis[Chloroiron(III) 5-(2,3,7,8,12,13,17,18-octaethylporphyrinyl)]ethenes, has been characterized, revealing unique features like bent diiron(III)-μ-oxo bisporphyrin structures (Ghosh, Patra, & Rath, 2010).

Chemical Reactions and Properties

  • The properties and reactions of related compounds, such as spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, synthesized using ultrasound-assisted methods, have been examined (Zou, Hu, Liu, & Shi, 2012).
  • A study on the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate led to the synthesis of amino acids of a spirohexane type, shedding light on the chemical properties of similar spiro compounds (Yashin, Averina, Gerdov, Kuznetsova, & Zefirov, 2003).

Physical Properties Analysis

  • The physical properties of related compounds, such as the diiron(III)-μ-oxo bisporphyrin, have been investigated, highlighting features like color changes and structural transformations (Ghosh, Patra, & Rath, 2010).

Chemical Properties Analysis

  • The chemical properties of spiro compounds, including reactivity and stability under various conditions, have been explored in the context of ultrasound-assisted synthesis and other innovative methods (Zou, Hu, Liu, & Shi, 2012).

Scientific Research Applications

  • Cholesterol and Lipid Management :

    • Etiroxate accelerates cholesterol turnover in the endogenous pool by activating lecithin-cholesterol acyltransferase (LCAT) and stimulating energy metabolism (Dobiášová, Vítek, & Kopecká, 1982).
    • It has been shown to significantly lower total lipids, cholesterol, and beta-lipoproteins more than dextrothyroxine (DT4), a thyroid hormone derivative (Schwartzkopff & Russ, 1975).
    • In hypercholesterolemic patients, etiroxate treatment significantly reduced serum cholesterol, LDL-cholesterol, and serum apolipoprotein B, but it also decreased HDL-cholesterol (Weisweiler & Schwandt, 1981).
  • Radioprotection Enhancement :

    • Etiroxate, along with mexamine and gutimine, can potentiate and prolong the radioprotective effect of multicomponent compounds by inhibiting the conversion of sulfur-containing radioprotective agents (Vladimirov, Smirnova, & Tarnopol'skaia, 1983).
  • DNA Synthesis and Liver Regeneration :

    • Etiroxate, along with triiodothyronine, stimulates DNA synthesis in the liver, though etiroxate partly inhibits this process (Červinková, Šimek, & Trojovská, 1984).
  • Therapeutic Applications :

    • In patients with Type IIa/IIb hyperlipoproteinaemia, etiroxate achieved a constant decrease in cholesterol levels with only slight side effects (Schwartzkopff & Russ, 1975).
    • Etiroxate therapy normalized the rate of cholesterol turnover in the endogenous pool in hyperlipidoproteinemia patients, despite higher plasma cholesterol concentrations (Dobiášová, Vondrá, Matoušek, & Válek, 1982).

properties

IUPAC Name

ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZCMKGGFONJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864773
Record name Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etiroxate

CAS RN

17365-01-4
Record name Etiroxate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17365-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiroxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIROXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LDN5P7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
H Lageder, K Irsigler - Atherosclerosis, 1975 - Elsevier
Ten out-patients with primary Type IIa hyperlipoproteinemia and a further 10 with Types IIb, IV, and V were administered with dl-a-methyl-thyroxine ethyl ester (etiroxate) (20 mg twice …
Number of citations: 3 www.sciencedirect.com
P Weisweiler, P Schwandt - Atherosclerosis, 1981 - Elsevier
… type IIa received 40 mg/day etiroxate for 2 months. Serum lipids, … Etiroxate caused a significant reduction in serum cholesterol, … to investigate the influence of etiroxate on LDL and HDL, …
Number of citations: 6 www.sciencedirect.com
Z Cervinková, J Simek, V Trojovská - Physiologia Bohemoslovaca, 1984 - europepmc.org
… (p less than 0.01) or etiroxate (p less than 0.05) for 3 days at … Etiroxate partly inhibited DNA synthesis (p less than 0.05). In … the administration of etiroxate was not statistically significant. …
Number of citations: 8 europepmc.org
M Dobiášová, K Vondra, V Matoušek, J Válek - Atherosclerosis, 1982 - Elsevier
… had been treated for 14 weeks with etiroxate. Whereas the plasma cholesterol concentration … course of the therapy with etiroxate. It is concluded that etiroxate is likely to normalize the …
Number of citations: 1 www.sciencedirect.com
W Schwartzkopff, H Hoffmann, J Nijssen… - Medizinische Klinik, 1976 - europepmc.org
… Etiroxate (40 mg daily) and placebo were administered for a period of 12 weeks each. In … differences between the placebo and etiroxate phases. Thus etiroxate did not have any …
Number of citations: 1 europepmc.org
R Beckmann - Arzneimittel-forschung, 1979 - europepmc.org
… Even daily oral doses of 3.3 mumol etiroxate hydrochloride/kg (2.8 mg/kg) decrease serum … /kg upwards etiroxate hydrochloride also significantly reduces serum triglycerides. Etiroxate …
Number of citations: 1 europepmc.org
M Dobiásová, V Vítek, J Kopecká - Physiologia Bohemoslovaca, 1982 - europepmc.org
Etiroxate (Skleronorm Grünenthal R) was administered 42 days to male Wistar rats and their serum and liver cholesterol and triglyceride levels, the rate of esterification of free …
Number of citations: 3 europepmc.org
W Schwartzkopff, E Russ - MMW, Munchener Medizinische …, 1975 - europepmc.org
… After the administration of etiroxate and DT4, cholesterol … The mean decrease in the beta-lipoproteins after etiroxate was 134 … observed after DT4 than after etiroxate, but there was no …
Number of citations: 3 europepmc.org
H Banz, FP Gall - Fortschritte der Medizin, 1979 - europepmc.org
In the clinical study presented etiroxate hydrochloride was shown to have a pronounced cholesterol-lowering effect. The percentage decrease of cholesterol values during treatment …
Number of citations: 3 europepmc.org
W Schwartzkopff, E Russ - Deutsche Medizinische Wochenschrift …, 1975 - europepmc.org
A synthetic thyroxine derviative, etiroxate (DL-alpha-methyl-thyroxine-ethylester-CG 635) was administered to 40 patients with type IIa and 19 with type IIb hyperlipoproteinaemia for up …
Number of citations: 2 europepmc.org

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